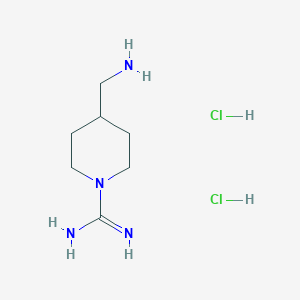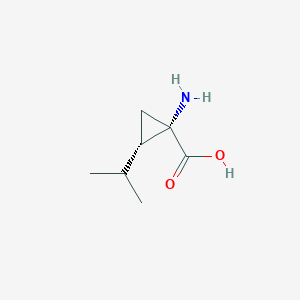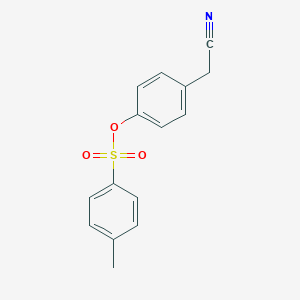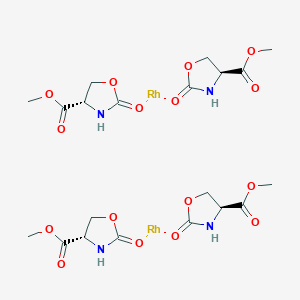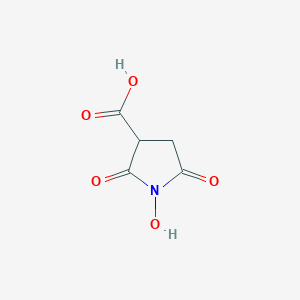
1-Hydroxy-2,5-dioxopyrrolidine-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Hydroxy-2,5-dioxopyrrolidine-3-carboxylic acid, also known as pyroglutamic acid or PCA, is a cyclic amino acid that is widely distributed in nature. It is an important intermediate in the biosynthesis of glutathione, an antioxidant that helps protect cells from oxidative stress. PCA has also been found to possess various biological activities, including anti-inflammatory, anti-tumor, and neuroprotective effects. In
作用機序
The mechanism of action of PCA is not fully understood. However, it has been suggested that PCA exerts its biological activities by modulating various signaling pathways in the body, including the NF-κB, MAPK, and PI3K/Akt pathways. PCA has also been found to interact with various receptors in the body, including the NMDA receptor and the GABA receptor.
Biochemical and Physiological Effects:
PCA has been found to have various biochemical and physiological effects. It has been shown to increase the levels of glutathione, an important antioxidant in the body. PCA has also been found to decrease the levels of reactive oxygen species and lipid peroxidation in the body. In addition, PCA has been found to improve cognitive function and memory in animal studies.
実験室実験の利点と制限
PCA has several advantages for lab experiments. It is readily available and can be synthesized easily. PCA is also stable and can be stored for long periods of time. However, one limitation of using PCA in lab experiments is that it can be difficult to dissolve in water, which can affect its bioavailability and efficacy.
将来の方向性
There are several future directions for research on PCA. One area of interest is the development of PCA analogs with improved bioavailability and efficacy. Another area of interest is the investigation of the potential use of PCA in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Further studies are also needed to elucidate the mechanism of action of PCA and its effects on various signaling pathways in the body.
Conclusion:
In conclusion, 1-Hydroxy-2,5-dioxopyrrolidine-3-carboxylic acid, or 1-Hydroxy-2,5-dioxopyrrolidine-3-carboxylic acid acid, is a cyclic amino acid that possesses various biological activities, including anti-inflammatory, anti-tumor, and neuroprotective effects. PCA can be synthesized by various methods, with the hydrolysis of glutathione being the most commonly used method. PCA has several advantages for lab experiments, including its availability and stability. However, one limitation of using PCA in lab experiments is its solubility. Future research on PCA should focus on the development of PCA analogs with improved bioavailability and efficacy, as well as the investigation of its potential use in the treatment of neurodegenerative diseases.
合成法
PCA can be synthesized by various methods, including the hydrolysis of glutathione, the decarboxylation of glutamic acid, and the oxidation of glutamic acid or proline. The most commonly used method for synthesizing PCA is the hydrolysis of glutathione, which involves the use of enzymes such as gamma-glutamyltranspeptidase and dipeptidase. This method is preferred because it yields high purity PCA.
科学的研究の応用
PCA has been extensively studied for its various biological activities. It has been found to possess anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. PCA has also been shown to have anti-tumor effects by inducing apoptosis and inhibiting angiogenesis. In addition, PCA has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
特性
CAS番号 |
162369-86-0 |
|---|---|
分子式 |
C5H5NO5 |
分子量 |
159.1 g/mol |
IUPAC名 |
1-hydroxy-2,5-dioxopyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C5H5NO5/c7-3-1-2(5(9)10)4(8)6(3)11/h2,11H,1H2,(H,9,10) |
InChIキー |
ODGZAAHTGUZDBN-UHFFFAOYSA-N |
SMILES |
C1C(C(=O)N(C1=O)O)C(=O)O |
正規SMILES |
C1C(C(=O)N(C1=O)O)C(=O)O |
同義語 |
3-Pyrrolidinecarboxylicacid,1-hydroxy-2,5-dioxo-(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



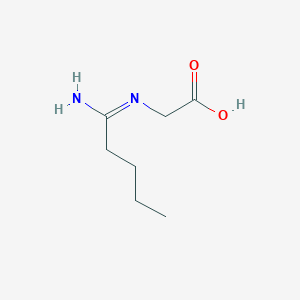
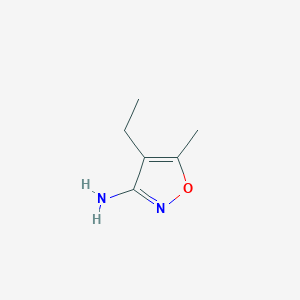

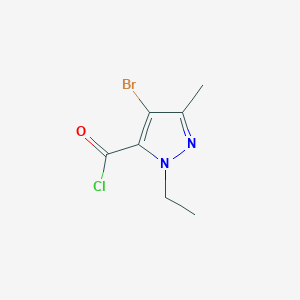

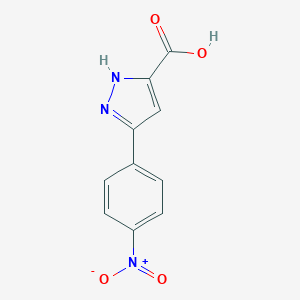
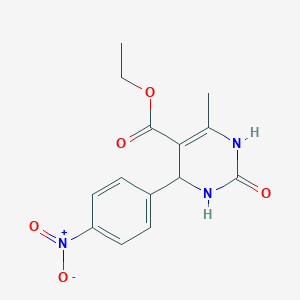
![[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21Z)-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-26-[(Z)-(4-methylpiperazin-1-yl)iminomethyl]-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate;pyrazine-2-carboxamide;pyridine-4-carbohydrazide](/img/structure/B61748.png)
